molecular formula C12H17NO2 B1383838 Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1936077-76-7

Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1383838
CAS No.: 1936077-76-7
M. Wt: 207.27 g/mol
InChI Key: AGKAYQWMUSFFPK-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The IUPAC name for this compound is the same as the common name . It is often used as a building block in research, particularly in the fields of organic synthesis and drug discovery.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C#CC12CC1CN(C(=O)OC©©C)C2 . This string represents a linear notation for encoding molecular structures and is widely used in chemical informatics.

Scientific Research Applications

Synthesis and Stereochemistry

  • Researchers have developed methods for synthesizing various stereoisomers of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. These compounds, which are unnatural amino acids, can be synthesized in both cis and trans forms, and optical resolution is achieved through diastereomeric salt formation or chromatography (Bakonyi et al., 2013).
  • Another study details the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting improvements in the synthesis process and the ability to produce these compounds in kilogram quantities (Maton et al., 2010).

Molecular Structure and Analysis

  • The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been characterized using techniques like NMR spectroscopy and X-ray diffraction. This research provides insights into the structural details of such compounds (Moriguchi et al., 2014).

Potential Biological Activities

  • There are studies on derivatives of related azabicyclo compounds for their antimalarial and antimycobacterial activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been evaluated for in vitro activity against P. falciparum (Ningsanont et al., 2003).

Chemical Transformations and Synthetic Applications

  • The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the chemical versatility of these compounds, providing a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011).
  • Researchers have developed three-component reactions for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives, showcasing the adaptability of these compounds in organic synthesis (Ghorbani et al., 2016).

Safety and Hazards

This compound is labeled with the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKAYQWMUSFFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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